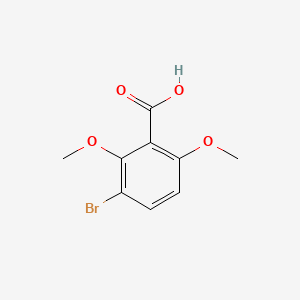

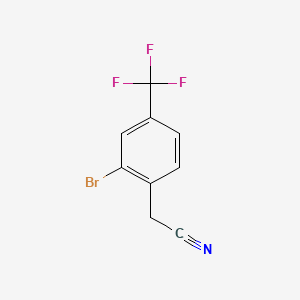

2-Bromo-4-(trifluoromethyl)phenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-(trifluoromethyl)phenylacetonitrile, also known as 2-BTFAP, is an organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments. This article will provide an overview of 2-BTFAP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Characterization

- The compound shows unusual reactivity, leading to the formation of a trimeric compound with the loss of three fluorine atoms, as investigated by Stazi et al. (2010) (Stazi et al., 2010).

Electrochemical Properties

- Research by Shainyan and Danilevich (2006) explores the electrochemical fluorination of various aromatic compounds, including transformations relevant to phenylacetonitrile and derivatives (Shainyan & Danilevich, 2006).

Reaction Mechanisms

- Boeini and Mobin (2011) reported the unexpected formation of 3,5-diaryl-1,2,4-thiadiazoles from the reaction of 2-bromo-2-phenylacetonitrile derivatives, showcasing the compound's versatile reactivity (Boeini & Mobin, 2011).

Application in Derivatization for Analysis

- Ingalls et al. (1984) describe the use of a related compound, 4'-bromophenacyl triflate, in preparing carboxylic acid derivatives for chromatography, highlighting a potential application in analytical chemistry (Ingalls et al., 1984).

Insecticidal and Acaricidal Activities

- Liu et al. (2012) synthesized 2-arylpyrrole derivatives, including compounds structurally related to 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, and evaluated their insecticidal and acaricidal activities (Liu et al., 2012).

Phase-Transfer Catalysis

- Thompson and Reeves (1983) investigated phase-transfer catalysis involving phenylacetonitrile, an approach that might be applicable to this compound (Thompson & Reeves, 1983).

Steric Pressure Studies

- Schlosser et al. (2006) studied the trifluoromethyl group's role in transmitting steric pressure in various chemical reactions, which could inform the understanding of reactions involving this compound (Schlosser et al., 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-bromo-4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUZTTSDBHOIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380930 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474024-36-7 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)